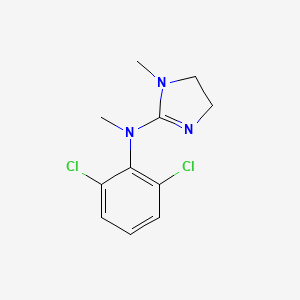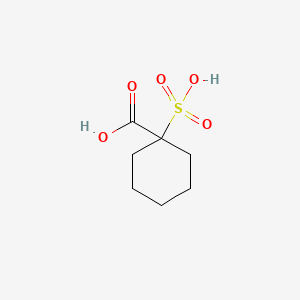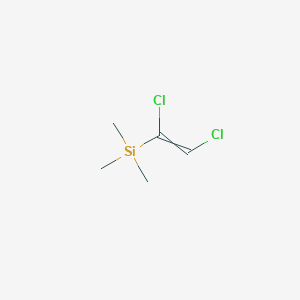
Silane, (1,2-dichloroethenyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,2-dichloroethenyl)trimethyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 1,2-dichloroethenyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2-dichloroethenyl)trimethyl-, typically involves the reaction of trimethylchlorosilane with 1,2-dichloroethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
On an industrial scale, the production of Silane, (1,2-dichloroethenyl)trimethyl-, follows similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality material. The industrial process also incorporates safety measures to handle the reactive intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,2-dichloroethenyl)trimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions typically involve the conversion of the dichloroethenyl group to a less oxidized state.
Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction pathway and reagents used .
Aplicaciones Científicas De Investigación
Silane, (1,2-dichloroethenyl)trimethyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of novel therapeutic compounds.
Industry: It is utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Silane, (1,2-dichloroethenyl)trimethyl-, involves the interaction of its silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates electrophilic additions. The compound’s reactivity is influenced by the position of the silicon atom in the molecule, which controls the site of reaction and stereoselectivity .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the dichloroethenyl group, making it less reactive in certain transformations.
Trimethylsilyl chloride: Contains a chlorine atom bonded to silicon, used in different types of reactions compared to Silane, (1,2-dichloroethenyl)trimethyl-.
Phenyltrimethylsilane: Contains a phenyl group instead of a dichloroethenyl group, leading to different reactivity and applications.
Uniqueness
Silane, (1,2-dichloroethenyl)trimethyl-, is unique due to the presence of the dichloroethenyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs. This uniqueness makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
54748-33-3 |
|---|---|
Fórmula molecular |
C5H10Cl2Si |
Peso molecular |
169.12 g/mol |
Nombre IUPAC |
1,2-dichloroethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H10Cl2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3 |
Clave InChI |
WEMNWKDWPPSMCS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


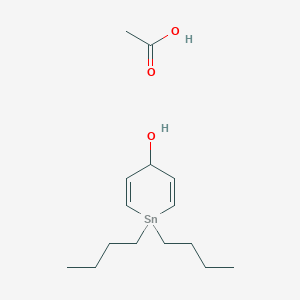

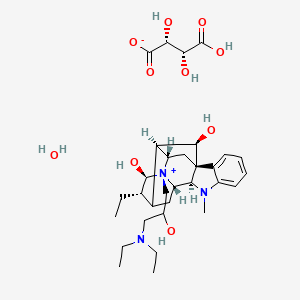
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)

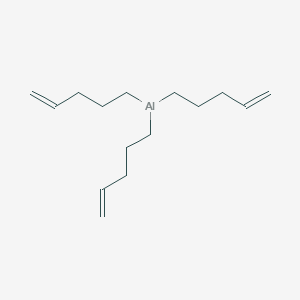
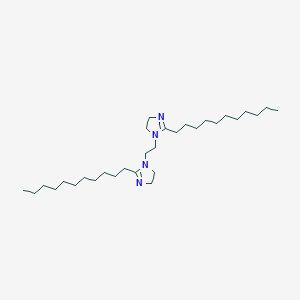

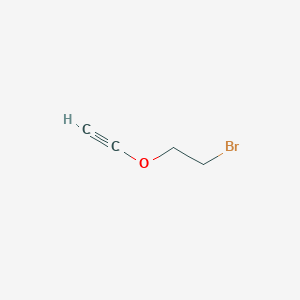
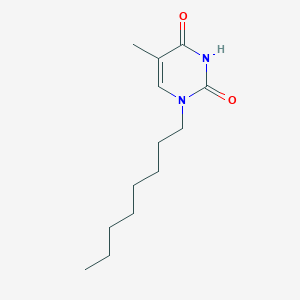
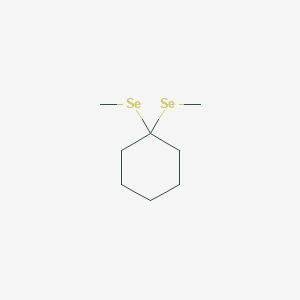
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
